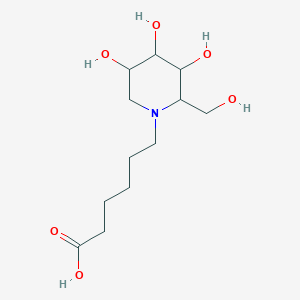
N-(5-Carboxypentyl)-deoxynojirmycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Carboxypentyl)-deoxynojirimycin is a derivative of 1-deoxynojirimycin, a glucose analog known for its potent inhibition of α-glucosidase enzymes. This compound is particularly significant in biochemical research due to its ability to act as a ligand for the purification of glucosidase enzymes, which are crucial in various metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Carboxypentyl)-deoxynojirimycin typically involves the modification of 1-deoxynojirimycin. One common method includes the reaction of 1-deoxynojirimycin with a carboxypentyl group through a series of protection and deprotection steps to ensure the correct functionalization of the molecule. The reaction conditions often involve the use of protecting groups such as benzyl or acetyl groups to protect the hydroxyl functionalities during the reaction .
Industrial Production Methods
Industrial production of N-(5-Carboxypentyl)-deoxynojirimycin may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of automated synthesis equipment and stringent purification processes such as chromatography to ensure the compound meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Carboxypentyl)-deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications .
Applications De Recherche Scientifique
N-(5-Carboxypentyl)-deoxynojirimycin has a wide range of applications in scientific research:
Mécanisme D'action
N-(5-Carboxypentyl)-deoxynojirimycin exerts its effects primarily by inhibiting α-glucosidase enzymes. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This mechanism is crucial in regulating blood sugar levels and has potential therapeutic implications for managing diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Deoxynojirimycin: The parent compound, known for its α-glucosidase inhibition.
N-Methyl-1-deoxynojirimycin: Another derivative with similar inhibitory properties.
Uniqueness
N-(5-Carboxypentyl)-deoxynojirimycin is unique due to its carboxypentyl group, which enhances its binding affinity and specificity for glucosidase enzymes. This modification allows for more effective purification and inhibition compared to its parent compound and other derivatives .
By understanding the synthesis, reactions, applications, and mechanisms of N-(5-Carboxypentyl)-deoxynojirimycin, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
IUPAC Name |
6-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNVTDIFZTZBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)


